molecular formula C9H10O3 B039546 Methoxyphenylacetic acid CAS No. 7021-09-2

Methoxyphenylacetic acid

Cat. No.: B039546
CAS No.: 7021-09-2
M. Wt: 166.17 g/mol
InChI Key: DIWVBIXQCNRCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enantiomers of α -methoxyphenylacetic acid has been resolved as amide derivatives on chiral statinary phases by HPLC. α -Methoxyphenylacetic acid is also known as Trost′ s chiral acid.
DL-alpha-Methoxyphenylacetic acid is a benzyl ether.
Methoxyphenylacetic acid is a natural product found in Olea europaea with data available.

Properties

IUPAC Name

2-methoxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWVBIXQCNRCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020829
Record name 2-Methoxy-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7021-09-2, 3966-32-3, 26164-26-1, 1701-77-5, 104-01-8
Record name Methoxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7021-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyphenylacetic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003966323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxyphenylacetic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026164261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxyphenylacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, .alpha.-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methoxy-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(methoxy)phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(-)-alpha-methoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methoxy(phenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT0P17A95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methoxyphenylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methoxyphenylacetic acid
Reactant of Route 2
Methoxyphenylacetic acid
Reactant of Route 3
Methoxyphenylacetic acid
Reactant of Route 4
Methoxyphenylacetic acid
Reactant of Route 5
Methoxyphenylacetic acid
Reactant of Route 6
Methoxyphenylacetic acid
Customer
Q & A

Q1: What is the molecular formula and weight of Methoxyphenylacetic acid?

A1: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound, including infrared absorption spectroscopy (IR) [], nuclear magnetic resonance spectroscopy (NMR) [, , ], and mass spectrometry (MS) [, , ]. These techniques provide valuable information about the compound's structure, purity, and interactions.

Q3: How do researchers analyze this compound in biological samples?

A3: Various analytical methods have been employed to quantify this compound and its metabolites in biological samples. Gas chromatography coupled with mass spectrometry (GC/MS) is a common approach, particularly after enzymatic hydrolysis and solid phase extraction (SPE) []. Additionally, high-performance liquid chromatography (HPLC) with amperometric detection has been successfully used for simultaneous analysis of this compound and related compounds in urine [].

Q4: Can you elaborate on the role of monoamine oxidase (MAO) in the metabolism of this compound and related compounds?

A4: Studies have demonstrated that MAO plays a crucial role in the metabolism of various compounds structurally related to this compound. For instance, inhibition of MAO by tropolone significantly reduced the concentration of the dopamine metabolite 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) in the mouse striatum, while causing a slight increase in the concentration of 3,4-dihydroxyphenylacetic acid (DOPAC) [, , ]. This suggests that the formation of these metabolites is intricately linked to MAO activity. Furthermore, research on the neurotoxin MPTP, which is metabolized by MAO-B to the toxic MPP+, indicates that species with high MAO activity in specific brain regions, like the substantia nigra, may be more susceptible to its neurotoxic effects [].

Q5: How does this compound impact mitochondrial respiration?

A5: Research suggests that this compound and its metabolites can inhibit mitochondrial respiration []. Specifically, 3,4-dihydroxyphenylacetic acid (DOPAC) exhibits potent inhibitory effects, likely due to catechol oxidation and quinone formation []. These findings highlight the potential for this compound and its metabolites to influence cellular energy production.

Q6: Are there any known phytotoxic effects of this compound?

A6: Studies have identified 3-methoxyphenylacetic acid (3-MOPAA) as a phytotoxin produced by the fungus Rhizoctonia solani AG-3 TB []. Exogenous application of 3-MOPAA to tobacco leaves resulted in necrosis, suggesting its role in the pathogenicity of this fungus []. Furthermore, m-methoxyphenylacetic acid (m-OMePAA), a derivative of m-hydroxyphenylacetic acid, also displayed phytotoxic effects on soybean growth and symbiotic nitrogen fixation [].

Q7: What are the applications of this compound in organic synthesis?

A7: this compound serves as a versatile building block in organic synthesis. For instance, it acts as a starting material in the Perkin condensation reaction to synthesize diphenylacrylic acids []. Furthermore, it is employed in synthesizing 6-substituted-2-(4-methoxyphenyl)-2,3-dihydrophenalen-1,3-diones, compounds with potential biological activity [].

Q8: How is this compound utilized in chiral resolution?

A8: this compound, specifically its enantiopure forms (R)- and (S)-methoxyphenylacetic acid, serves as effective resolving agents in the separation of racemic mixtures [, , , ]. For example, it enables the resolution of racemic 1-pyrindan-7-ol, a precursor for synthesizing rasagiline analogues, through the formation of diastereomeric esters []. Additionally, it facilitates the resolution of 3-aminopyrrolidine through the formation of diastereomeric salts [].

Q9: Can you provide details on the use of supercritical fluid technology in separating this compound enantiomers?

A9: Researchers have successfully employed supercritical fluid technology, specifically gas antisolvent precipitation, for the separation of this compound enantiomers []. This method involves reacting racemic this compound with an enantiopure resolving agent, such as (R)-1-cyclohexylethylamine, in supercritical carbon dioxide []. The differential solubility of the resulting diastereomeric salts in the supercritical fluid allows for their efficient separation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.